7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
CAS No.: 138904-34-4
Cat. No.: VC21175671
Molecular Formula: C8H5ClN4
Molecular Weight: 192.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138904-34-4 |
|---|---|
| Molecular Formula | C8H5ClN4 |
| Molecular Weight | 192.6 g/mol |
| IUPAC Name | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3 |
| Standard InChI Key | FZHJDKNVOBPMFQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)Cl)C#N |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)Cl)C#N |
Introduction
Synthesis Methods
General Synthetic Approaches
The synthesis of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile typically involves multi-step organic reactions designed to construct the pyrazolo[1,5-a]pyrimidine core while introducing functional groups at specific positions. Common synthetic strategies include cyclization reactions that fuse pyrazole and pyrimidine rings followed by selective halogenation and nitrile group addition.
A representative synthesis begins with precursors such as substituted pyrazoles or pyrimidines that undergo cyclization under controlled conditions (e.g., using catalysts or high-temperature reactions). Chlorination at the 7th position can be achieved via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride. Finally, nitrile groups are introduced using cyanogen bromide or other cyano-transfer agents .
Optimization Techniques
Recent advancements in synthetic chemistry have enabled more efficient routes to produce this compound with higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry have been explored to reduce reaction times and improve scalability for industrial applications .
Challenges in Synthesis
Despite progress in synthetic methodologies, challenges remain in optimizing reaction conditions to minimize side products and improve selectivity for desired functional groups. Additionally, handling hazardous reagents (e.g., cyanogen bromide) requires stringent safety protocols to protect researchers during synthesis.
Biological Activities
Kinase Inhibition
One of the most significant biological activities of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is its ability to inhibit protein kinases—enzymes that regulate phosphorylation processes in cells. Kinase inhibitors are widely used in oncology because they target pathways critical for cancer cell survival and proliferation. Preclinical studies have demonstrated the compound's efficacy against several kinases implicated in cancer progression .
Antitumor Activity
The compound has shown promise as an antitumor agent due to its ability to disrupt signaling pathways that promote tumor growth and metastasis. Its structural features allow it to selectively bind to kinase active sites while sparing non-target enzymes, thereby reducing off-target effects commonly associated with chemotherapy drugs .
Applications
Drug Discovery
The primary application of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile lies in drug discovery as a scaffold for developing kinase inhibitors targeting diseases such as cancer and inflammatory disorders. Its structural versatility allows modifications that enhance potency and selectivity against specific kinases .
Fluorescent Biomarkers
Emerging research suggests that derivatives of this compound could serve as fluorescent biomarkers for imaging applications in live cells. These biomarkers enable visualization of cellular processes such as lipid droplet formation or lysosomal activity under pathological conditions like cancer progression .
Industrial Applications
While predominantly studied for medicinal purposes, the compound's physicochemical properties may also find utility in material science applications such as organic semiconductors or catalysts.
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